

# A Historical Synthesis of Iron-Cyclobutadiene Complexes: A Technical Guide

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The stabilization of the fleeting and anti-aromatic cyclobutadiene molecule through coordination to a transition metal represents a landmark achievement in organometallic chemistry. This technical guide provides an in-depth historical overview of the synthesis of iron-cyclobutadiene complexes, with a focus on the seminal work that opened the door to the rich chemistry of this fascinating class of compounds.

## Theoretical Prediction and the Dawn of a New Field

The story of stable cyclobutadiene complexes begins not in the laboratory, but in the realm of theoretical chemistry. In 1956, H.C. Longuet-Higgins and L.E. Orgel published a groundbreaking paper hypothesizing that transition metal complexes of cyclobutadiene could be stable.[1][2][3] They proposed that the degenerate non-bonding orbitals of cyclobutadiene possessed the correct symmetry to interact with the d-orbitals of a transition metal, thereby stabilizing the highly reactive four-membered ring.[1] This theoretical prediction provided the crucial intellectual framework that spurred experimental chemists to pursue the synthesis of these novel organometallic compounds.

## The First Synthesis: Pettit's Breakthrough

It was not until 1965 that the theoretical predictions were realized experimentally by Rowland Pettit and his research group.[1][2][4][5] They successfully synthesized the first unsubstituted cyclobutadieneiron tricarbonyl complex,  $(C_4H_4)Fe(CO)_3$ , a stable, pale yellow oil.[2][5][6] This

seminal achievement marked the beginning of the extensive exploration of cyclobutadiene chemistry.

The original synthesis, which remains a cornerstone of organometallic preparations, involves the reaction of *cis*-3,4-dichlorocyclobutene with diiron nonacarbonyl ( $\text{Fe}_2(\text{CO})_9$ ).<sup>[2][6]</sup> The iron carbonyl serves as both a dehalogenating agent and a source of the  $\text{Fe}(\text{CO})_3$  moiety that complexes and stabilizes the *in situ* generated cyclobutadiene.

## Experimental Protocol: Pettit's Synthesis of $(\text{C}_4\text{H}_4)\text{Fe}(\text{CO})_3$

A detailed experimental procedure for the synthesis of cyclobutadieneiron tricarbonyl is provided below, based on the method developed by Pettit and co-workers.<sup>[4][6]</sup>

### Materials:

- *cis*-3,4-Dichlorocyclobutene
- Diiron nonacarbonyl ( $\text{Fe}_2(\text{CO})_9$ )
- Anhydrous benzene
- Nitrogen gas

### Apparatus:

- A three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
- Oil bath
- Fractional distillation apparatus

### Procedure:

- In a well-ventilated fume hood, a 500-mL, three-necked flask is fitted with a mechanical stirrer and a condenser. A T-piece is connected to the top of the condenser, with one arm attached to a nitrogen supply and the other to a gas bubbler.

- The flask is charged with 20 g (0.16 mole) of cis-3,4-dichlorocyclobutene and 125 mL of anhydrous benzene. The apparatus is then thoroughly flushed with nitrogen.
- 25 g of diiron nonacarbonyl is added to the stirred solution. The reaction mixture is heated to 50-55 °C in an oil bath.
- A rapid evolution of carbon monoxide will be observed initially. After approximately 15 minutes, as the rate of gas evolution subsides, an additional 8 g of diiron nonacarbonyl is added. Further 8 g portions are added at intervals of about 15 minutes, governed by the rate of carbon monoxide evolution.
- The addition of diiron nonacarbonyl is continued until no more carbon monoxide is evolved. The total amount of  $\text{Fe}_2(\text{CO})_9$  required is approximately 140 g, and the total reaction time is about 6 hours.
- After the addition is complete, the reaction mixture is stirred at 50 °C for an additional hour.
- The mixture is then filtered to remove the insoluble brown residue. Caution: This residue can be pyrophoric upon drying and should be immediately wetted with water before disposal.[6]
- The filtrate is transferred to a flask equipped for fractional distillation. Benzene and excess iron pentacarbonyl are removed under reduced pressure.
- The pressure is further reduced, and cyclobutadieneiron tricarbonyl is collected as a pale yellow oil at a boiling point of 47 °C (3 mm Hg).[6]

## Quantitative Data

Parameter	Value	Reference
Yield	45-46%	[6]
Boiling Point	47 °C at 3 mmHg	[6]
Appearance	Pale yellow oil	[2][6]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 3.91 (s, 4H)	
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 63.5 (C <sub>4</sub> H <sub>4</sub> ), 211.5 (CO)	
IR (neat)	v(CO) 2050, 1970 cm <sup>-1</sup>	
C-C Bond Length	1.426 Å	[2]

## Alternative Synthetic Routes

While Pettit's method is the most common, other synthetic pathways to cyclobutadieneiron tricarbonyl have been developed.

### Synthesis from Cyclooctatetraene

An alternative, albeit more lengthy, synthesis starts from the readily available cyclooctatetraene.[4][7] This multi-step process involves the chlorination of cyclooctatetraene, followed by a Diels-Alder reaction with dimethyl acetylenedicarboxylate, and a subsequent retro-Diels-Alder reaction to yield cis-3,4-dichlorocyclobutene, which can then be converted to the iron complex as described above.[4]



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Synthesis of (C<sub>4</sub>H<sub>4</sub>)Fe(CO)<sub>3</sub> from Cyclooctatetraene.

### Synthesis from Photo- $\alpha$ -pyrone

Another reported method involves the irradiation of  $\alpha$ -pyrone followed by treatment with diiron nonacarbonyl.[3][6] However, this method is generally less convenient and provides lower

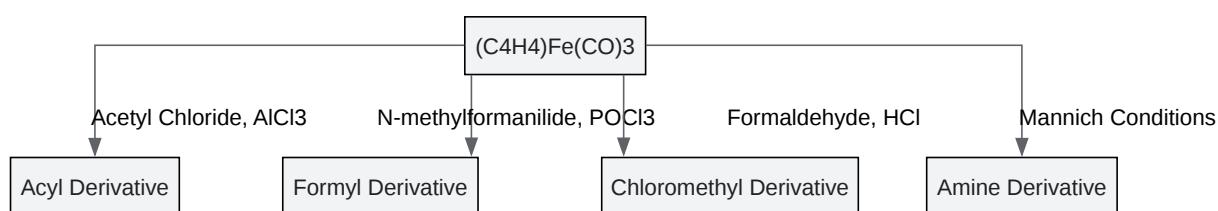
yields of the desired product compared to Pettit's original procedure.[3]

## The "Aromatic" Character and Reactivity

A significant aspect of cyclobutadieneiron tricarbonyl is its unexpected "aromatic" character.[1][3][4] The complex undergoes a variety of electrophilic substitution reactions, similar to ferrocene and benzene, which highlights the stabilization of the cyclobutadiene ligand by the iron tricarbonyl moiety.[1][3]

Key electrophilic substitution reactions include:

- Friedel-Crafts Acylation: Reaction with acetyl chloride and aluminum chloride yields the acetylated complex.[2][4]
- Vilsmeier-Haack Reaction: Treatment with N-methylformanilide and phosphorus oxychloride results in formylation of the cyclobutadiene ring.[2][4]
- Mannich Reaction: The complex can be functionalized with aminomethyl groups.[2][4]
- Chloromethylation: Reaction with formaldehyde and hydrochloric acid introduces a chloromethyl group.[2][4]



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Electrophilic Substitution Reactions of  $(C_4H_4)Fe(CO)_3$ .

## Liberation of Cyclobutadiene and its Applications in Synthesis

A crucial aspect of the chemistry of cyclobutadieneiron tricarbonyl is the ability to liberate the highly reactive cyclobutadiene ligand through oxidative decomplexation.<sup>[1]</sup> Treatment of the complex with oxidizing agents such as ceric ammonium nitrate (CAN) releases free cyclobutadiene, which can be trapped in situ by various dienophiles in cycloaddition reactions.<sup>[1][2]</sup> This has proven to be a valuable tool in organic synthesis for the construction of complex polycyclic systems.<sup>[1][8]</sup>

## Conclusion

The historical synthesis of iron-cyclobutadiene complexes, from its theoretical underpinnings to the practical and robust synthetic methods developed by Pettit, represents a triumph of modern chemistry. The stabilization of an anti-aromatic molecule opened up a new field of organometallic chemistry and provided synthetic chemists with a powerful tool for the construction of complex molecular architectures. The continued exploration of the reactivity of these complexes promises to yield further innovations in both fundamental and applied chemistry.

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